molecular formula C9H12N2O5 B1645515 4-Nitro-Dl-Phenylalanine Hydrate CAS No. 207569-25-3

4-Nitro-Dl-Phenylalanine Hydrate

Cat. No.: B1645515
CAS No.: 207569-25-3
M. Wt: 228.2 g/mol
InChI Key: OLZDHJRNUIXKLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Nitro-DL-Phenylalanine Hydrate is currently not well-defined in the literature. This compound is a derivative of phenylalanine, an essential amino acid, and may interact with biological systems in a similar manner. The nitro group could potentially alter its interactions and targets .

Mode of Action

As a phenylalanine derivative, it might be involved in protein synthesis, but the presence of the nitro group could modify its interactions with enzymes, receptors, or other proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to phenylalanine, it might be involved in the same pathways, such as protein synthesis and metabolism. The nitro group could potentially affect its participation in these pathways .

Pharmacokinetics

As a derivative of phenylalanine, it might share some ADME characteristics with this amino acid .

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as participating in protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-Dl-Phenylalanine Hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the nitration of phenylalanine, followed by purification steps to obtain the desired hydrate form . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the selective nitration of the phenylalanine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-Dl-Phenylalanine Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Nitro-Dl-Phenylalanine Hydrate is unique due to its specific nitro substitution on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylalanine derivatives . This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDHJRNUIXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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